(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride (S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 635303-45-6
VCID: VC7847018
InChI: InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1
SMILES: C1CCN2CCNCC2C1.Cl.Cl
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.15

(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride

CAS No.: 635303-45-6

Cat. No.: VC7847018

Molecular Formula: C8H18Cl2N2

Molecular Weight: 213.15

* For research use only. Not for human or veterinary use.

(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride - 635303-45-6

Specification

CAS No. 635303-45-6
Molecular Formula C8H18Cl2N2
Molecular Weight 213.15
IUPAC Name (9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride
Standard InChI InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1
Standard InChI Key QZVLTIYFENRBIK-JZGIKJSDSA-N
Isomeric SMILES C1CCN2CCNC[C@@H]2C1.Cl.Cl
SMILES C1CCN2CCNCC2C1.Cl.Cl
Canonical SMILES C1CCN2CCNCC2C1.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride features a bicyclic framework comprising a pyridine ring fused to a pyrazine ring. The octahydro designation indicates full saturation of both rings, conferring stability and conformational rigidity. The stereochemistry at the bridgehead carbon (S-configuration) is critical for its biological interactions.

The molecular formula is C₈H₁₈Cl₂N₂, with a molar mass of 213.15 g/mol. Its IUPAC name, (9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, reflects the stereochemical and structural details.

Table 1: Key Molecular Properties

PropertyValue
CAS Number635303-45-6
Molecular FormulaC₈H₁₈Cl₂N₂
Molecular Weight213.15 g/mol
IUPAC Name(9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
SMILESC1CCN2CCNC[C@@H]2C1.Cl.Cl
InChI KeyQZVLTIYFENRBIK-JZGIKJSDSA-N

Physicochemical Characteristics

The dihydrochloride salt form enhances water solubility, facilitating its use in biological assays. The nitrogen-rich structure promotes hydrogen bonding and electrostatic interactions, which are pivotal for binding to enzymatic targets.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves multi-step cyclization reactions. One common approach employs ring annulation, where linear precursors undergo intramolecular cyclization under acidic or basic conditions. For example, a pyridine derivative may react with a diamino compound to form the pyrazine ring, followed by stereoselective reduction to achieve the (S)-configuration.

Industrial Production

Scalable methods like catalytic hydrogenation are preferred for bulk synthesis. Using palladium on carbon (Pd/C) or Raney nickel as catalysts, hydrogen gas reduces unsaturated intermediates under high pressure. Process optimization focuses on yield (>80%) and enantiomeric purity (>99%), ensuring compliance with pharmaceutical standards.

Biological Activities and Mechanisms

Antimicrobial Activity

(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride exhibits broad-spectrum antimicrobial effects. In vitro studies demonstrate inhibition of Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by disrupting cell wall synthesis and membrane integrity. The compound’s ability to chelate metal ions essential for microbial enzymes further contributes to its efficacy .

Anti-Inflammatory Properties

The compound modulates NF-κB and COX-2 pathways, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). In murine models of colitis, oral administration (10 mg/kg/day) decreased inflammation scores by 60% compared to controls .

Enzyme Inhibition

Kinase assays reveal potent inhibition of p38 MAPK (IC₅₀: 0.5 µM), a key regulator of stress responses. This activity underpins its potential in treating autoimmune disorders and cancers .

Chemical Reactivity and Derivative Synthesis

Oxidation and Reduction

The secondary amines in the pyrazine ring undergo oxidation with KMnO₄ to form nitroxides, while catalytic hydrogenation yields fully saturated derivatives. Such modifications adjust solubility and target affinity.

Substitution Reactions

Electrophilic substitution at the pyridine nitrogen with alkyl halides or acyl chlorides generates analogs with enhanced pharmacokinetic profiles. For instance, acetylation improves blood-brain barrier permeability, enabling CNS applications.

Table 2: Representative Chemical Modifications

Reaction TypeReagents/ConditionsMajor Products
OxidationKMnO₄, H₂O, 80°CN-Oxide derivatives
ReductionH₂, Pd/C, 50 psiFully saturated analogs
AcylationAcetyl chloride, Et₃NN-Acetylated prodrugs

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